ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate is an organic compound with the molecular formula C20H20N2O3 It is a derivative of benzoic acid and indole, featuring an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate typically involves the reaction between 4-aminobenzoic acid and 3-(1H-indol-3-yl)propanoic acid. The reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC), which acts as a dehydrating agent to form the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, especially at the para position relative to the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure with an indole and amide group.
Indole-3-acetic acid: A naturally occurring compound with an indole ring.
Ethyl 4-[3-(1H-indol-3-yl)propanoyl]amino]benzoate: A closely related compound with slight structural variations
Uniqueness
Ethyl 4-[3-(1H-indol-3-yl)propanamido]benzoate is unique due to its specific combination of an indole ring and a benzoic acid derivative, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H20N2O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
ethyl 4-[3-(1H-indol-3-yl)propanoylamino]benzoate |
InChI |
InChI=1S/C20H20N2O3/c1-2-25-20(24)14-7-10-16(11-8-14)22-19(23)12-9-15-13-21-18-6-4-3-5-17(15)18/h3-8,10-11,13,21H,2,9,12H2,1H3,(H,22,23) |
InChI Key |
RIZJLQXLXZJXLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.